Scientific Field: Oncology
Scientific Field: Organic Chemistry
Summary of the Application: This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry It can be used in the synthesis of cell biology test reagents.
Methods of Application or Experimental Procedures: In organic transformation, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds.
Scientific Field: Immunology
Summary of the Application: This compound has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis.
Scientific Field: Pharmacology
Summary of the Application: This compound is also a starting material for methanone which is a drug that acts as a CB2 cannabinoid receptor agonist.
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a chemical compound characterized by its unique structure, which includes a cyclopropanecarbonyl group and a piperazine ring substituted with an oxan-4-yl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:
This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
These reactions enable the modification of the compound for further studies or applications.
Research into the biological activity of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine suggests potential pharmacological properties. Compounds with similar structural motifs have been investigated for their roles as:
The specific biological activity of this compound requires further empirical studies to elucidate its mechanisms and therapeutic potential.
The synthesis of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves multi-step organic synthesis techniques. A general approach may include:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has potential applications in various fields:
Interaction studies are crucial for understanding how 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine interacts with biological targets:
Such studies would provide valuable data on the compound's pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Cyclobutanecarbonylpiperazine | Cyclobutanecarbonyl group | Potentially different pharmacological profiles due to ring strain |
| 4-(Tetrahydrofuran) piperazine | Tetrahydrofuran moiety | May exhibit different solubility characteristics |
| 1-Cyclohexanecarbonylpiperazine | Cyclohexanecarbonyl group | Variations in lipophilicity and receptor interaction |
The uniqueness of 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine lies in its specific combination of a cyclopropane ring and an oxane substituent on the piperazine framework. This distinct structural arrangement may confer unique biological activities and properties compared to other similar compounds, making it a subject of interest for further research in medicinal chemistry.
Piperazine, a six-membered heterocycle containing two nitrogen atoms, was first isolated in the late 19th century and initially employed as an anthelmintic agent due to its ability to paralyze parasitic worms. The discovery of its basicity (pK~b~ = 5.35 and 9.73) and water solubility made it a pragmatic choice for formulating orally bioavailable drugs. By the mid-20th century, piperazine derivatives gained prominence in psychopharmacology, exemplified by compounds like trifluoperazine, which revolutionized the treatment of schizophrenia through dopamine receptor modulation.
The structural flexibility of piperazine allowed medicinal chemists to explore substitutions at both nitrogen atoms, enabling fine-tuning of pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups at the 1- and 4-positions enhanced metabolic stability, while aromatic side chains improved target affinity. These modifications laid the groundwork for piperazine’s integration into blockbuster drugs, including the fluoroquinolone antibiotic ciprofloxacin and the phosphodiesterase inhibitor sildenafil (Viagra).
As drug discovery advanced, researchers sought to address limitations inherent to unmodified piperazines, such as off-target effects and rapid hepatic clearance. This led to the development of bioisosteres—molecules with similar biological activity but divergent physicochemical profiles. Homopiperazines (azepanes) and bridged piperidines emerged as prominent alternatives, offering altered ring strain and basicity. For example, replacing piperazine with a homopiperazine in histamine H~3~ receptor antagonists improved blood-brain barrier penetration by reducing polarity.
The strategic incorporation of sterically demanding substituents, such as cyclopropane rings, further diversified piperazine-based pharmacophores. Cyclopropane’s rigid geometry and high bond angle strain enabled precise control over molecular conformation, enhancing binding specificity. These innovations underscored piperazine’s adaptability, cementing its status as a cornerstone of rational drug design.